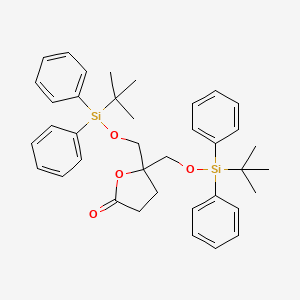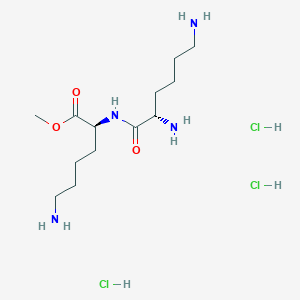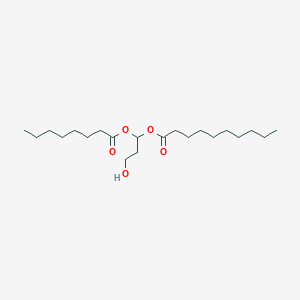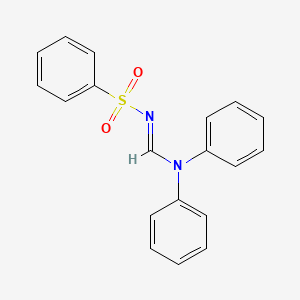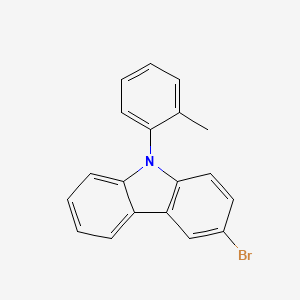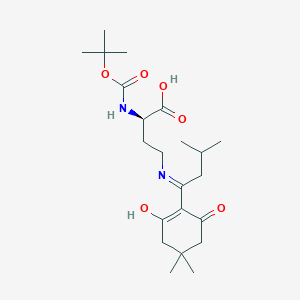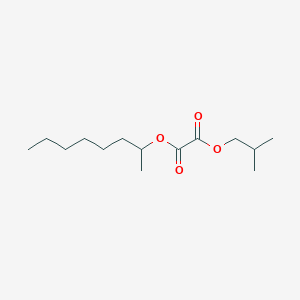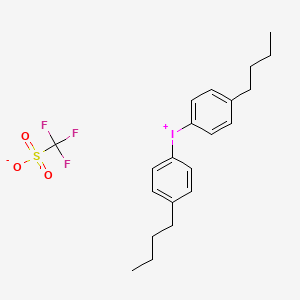![molecular formula C21H27N3O2 B13141180 [3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl- CAS No. 832735-39-4](/img/structure/B13141180.png)
[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is a common motif in coordination chemistry and has been explored for its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the piperidine moiety: This step involves the reaction of the bipyridine intermediate with 1-cyclobutylpiperidine under specific conditions to form the desired ether linkage.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s bipyridine core makes it useful in coordination chemistry for the synthesis of metal complexes.
Biology: It has potential as a ligand for biological receptors, which could be useful in drug discovery and development.
Medicine: The compound’s unique structure may offer therapeutic potential for various diseases, including neurological disorders.
Industry: It could be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the piperidine moiety may interact with biological receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BMS-986176/LX-9211: This compound is a highly selective, CNS-penetrant, potent inhibitor of adapter protein-2 associated kinase 1 (AAK1) and has shown efficacy in rodent neuropathic pain models.
4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: This compound is another bipyridine derivative with applications in coordination chemistry.
Uniqueness
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both metal ions and biological receptors makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
832735-39-4 |
|---|---|
Molekularformel |
C21H27N3O2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
5-[6-(1-cyclobutylpiperidin-4-yl)oxypyridin-3-yl]-1-ethylpyridin-2-one |
InChI |
InChI=1S/C21H27N3O2/c1-2-23-15-17(7-9-21(23)25)16-6-8-20(22-14-16)26-19-10-12-24(13-11-19)18-4-3-5-18/h6-9,14-15,18-19H,2-5,10-13H2,1H3 |
InChI-Schlüssel |
UJPAEBDXXUDTBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


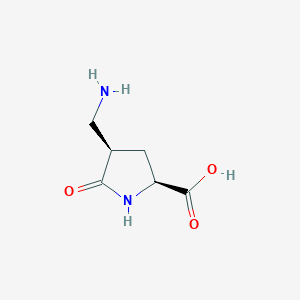
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
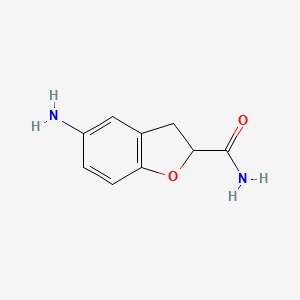
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
